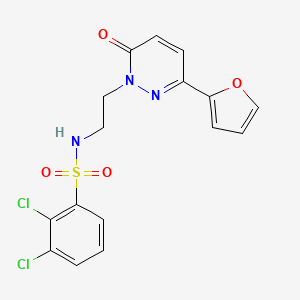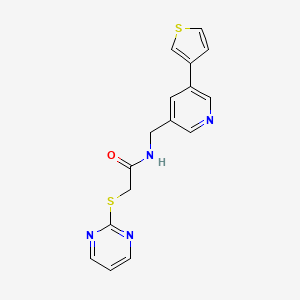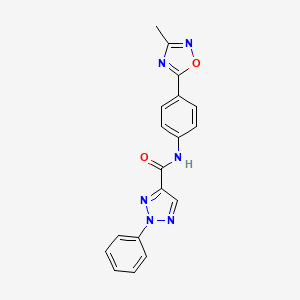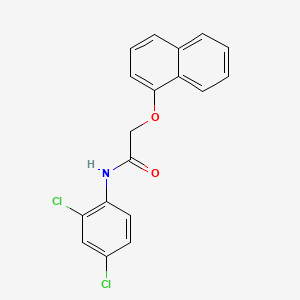![molecular formula C26H22ClN3O4 B2502068 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide CAS No. 894549-20-3](/img/structure/B2502068.png)
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the search for novel antimicrobial agents. Researchers have investigated the pharmacological properties of newly synthesized derivatives of this compound. Notably, compounds with the chemotype of phenoxyl methylene substitution on the 2,3-dihydro-1,4-dioxine ring exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .
Anticancer Potential
Cancer remains a significant global health challenge. The compound’s derivatives have been evaluated for their anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Among these, compounds d6 and d7 demonstrate potent activity against breast cancer cells. Molecular docking studies suggest that several derivatives could serve as lead compounds for rational drug design in cancer therapy .
Protease Activated Receptor 4 (PAR4) Antagonism
PAR4 plays a crucial role in platelet aggregation. Recent research has identified 2,3-dihydro [1,4]dioxino [2,3-g]benzofuran derivatives as novel PAR4 antagonists. Isomers 36 and 37 exhibit strong in vitro antiplatelet activity, with IC50 values of 26.13 nM and 14.26 nM, respectively. Importantly, they also demonstrate improved metabolic stability and low bleeding liability, making them potential candidates for arterial embolism treatment .
Electrochemical Energy Storage
Composite electrode materials based on carbon nanofibers (CNF) and derivatives of this compound have been explored for supercapacitive properties. These materials show promise for electrochemical energy storage applications. Further research aims to optimize their performance and stability .
Medicinal Chemistry and Drug Design
The heterocyclic thiazole nucleus present in this compound has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities. Researchers continue to investigate its potential as a scaffold for novel drug development .
Other Applications
While the above fields represent key areas of interest, ongoing research may uncover additional applications. Scientists explore the compound’s interactions with various biological targets, its potential as a lead compound, and its role in addressing specific diseases or conditions.
Eigenschaften
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c27-19-6-8-21(9-7-19)29-25(31)16-30-22-14-24-23(33-10-11-34-24)13-17(22)12-18(26(30)32)15-28-20-4-2-1-3-5-20/h1-9,12-14,28H,10-11,15-16H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWQCFCXQORQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC=C(C=C4)Cl)CNC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)

![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)
![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)
![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)
![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)



![3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2502005.png)
